3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)21(27)23-14-19(20-3-2-10-29-20)26-8-11-28-12-9-26/h2-7,10,13,19H,8-9,11-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJQDYMTBEXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative and an appropriate leaving group on the pyrazole.
Morpholine Addition: The morpholine moiety can be introduced via a nucleophilic substitution reaction with a suitable electrophile.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO₄
Reducing Agents: Pd/C with H₂, NaBH₄
Nucleophiles: Amines, thiols
Major Products
Oxidation: Furanones
Reduction: Aminophenyl derivatives
Substitution: Amino or thio-substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole and morpholine rings suggests it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: The pyrazole ring can mimic the transition state of enzyme substrates, leading to enzyme inhibition.
Receptor Binding: The morpholine and fluorophenyl groups can interact with receptor sites, modulating their activity.
Pathways Involved: Potential pathways include the inhibition of kinases or modulation of G-protein coupled receptors.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
The target compound shares a pyrazole core with several analogs but differs in substituent patterns (Table 1). Key comparisons include:
Table 1: Structural Comparison of Pyrazole Derivatives
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl : Chlorophenyl groups () increase lipophilicity compared to fluorophenyl, favoring membrane permeability but possibly reducing solubility .
- Morpholinoethyl-Furan vs. Cyclohexylmethyl: The morpholinoethyl-furan substituent in the target compound likely enhances water solubility compared to the cyclohexylmethyl group in AB-CHMFUPPYCA (), which is more lipophilic and may target central nervous system receptors .
- Triazole and Pyridylmethyl Groups : and highlight substituents like triazole and pyridylmethyl, which can engage in π-π stacking or metal coordination, respectively, influencing receptor binding .
Biological Activity
3-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to by its chemical name or CAS number 1396847-17-8, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in disease treatment.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Furan ring : Known for its role in drug design due to its ability to participate in various chemical reactions.
- Morpholinoethyl group : Contributes to the compound's interaction with biological targets.
The molecular weight of this compound is approximately 398.4 g/mol, which is conducive to its bioavailability and interaction with biological systems .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or enzymes that are critical in cancer progression.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) .
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity.
These results suggest that the compound may be effective in treating breast cancer by inducing apoptosis and inhibiting cell proliferation.
Mechanistic Insights
Mechanistic studies have shown that the compound's anticancer activity may be attributed to:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins have been implicated in its apoptotic effects .
Case Studies
In a recent study evaluating a series of pyrazole derivatives, compounds similar to this compound were assessed for their anticancer potential. The results indicated that modifications in the structure significantly influenced their biological activity, underscoring the importance of the fluorophenyl and furan moieties .
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step synthesis involving condensation of fluorophenyl precursors with morpholinoethyl-furan intermediates is typical. For example, Huibin Yang et al. (2008) demonstrated pyrazole carboxamide synthesis via coupling reactions using catalysts like EDCI/HOBt . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., temperature, solvent polarity, stoichiometry). Fractional factorial designs minimize experimental runs while identifying critical parameters .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm; morpholinoethyl protons at δ 2.5–3.5) .
- LC-MS : Validates molecular weight (e.g., expected [M+H]+ ~428 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming morpholinoethyl spatial orientation .
Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water gradients (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulation with PEGylated liposomes improves bioavailability, as demonstrated for similar pyrazole derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced target binding or reduced off-target effects?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron distribution at the fluorophenyl ring and furan moiety, identifying sites for electrophilic substitution .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., morpholinoethyl flexibility in kinase binding pockets) to prioritize derivatives . ICReDD’s workflow integrates computational predictions with high-throughput screening for iterative optimization .
Q. What experimental design frameworks are suitable for investigating substituent effects on biological activity while minimizing resource expenditure?
- Methodological Answer :
- Response Surface Methodology (RSM) : Optimizes substituent ratios (e.g., furan vs. morpholinoethyl groups) to balance potency and solubility .
- Taguchi Arrays : Screens substituent libraries (e.g., fluorophenyl vs. chlorophenyl analogs) with orthogonal parameters (e.g., IC50, LogP) .
Q. How should researchers resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Meta-Analysis with Bland-Altman Plots : Quantifies inter-study variability in assay conditions (e.g., cell lines, serum concentrations) .
- Standardized Assay Protocols : Adopt guidelines from pharmacopeial sources (e.g., controlled DMSO concentrations, replicate counts) to reduce variability .
Q. What safety protocols are critical for handling fluorophenyl-containing intermediates during large-scale synthesis?
- Methodological Answer :
- Ventilated Enclosures : Mitigate inhalation risks during fluorophenyl coupling reactions .
- PPE Requirements : Nitrile gloves and chemical aprons mandatory, as per institutional Chemical Hygiene Plans .
Q. What methodologies assess the compound’s stability under varying storage conditions (e.g., light, humidity)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
